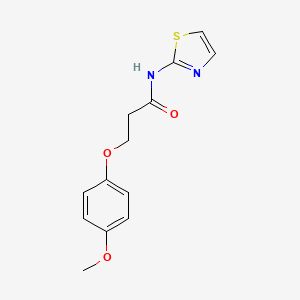

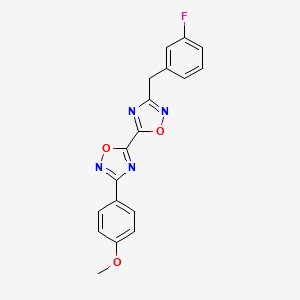

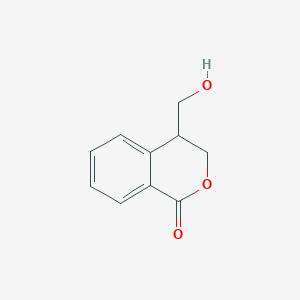

3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole" is a bi-1,2,4-oxadiazole derivative, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. Research has shown that 1,2,4-oxadiazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves multistep reactions. For instance, a photochemical methodology has been reported for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which includes the irradiation of a precursor compound in the presence of a nitrogen nucleophile . Similarly, the synthesis of 1,3,4-oxadiazole derivatives with a 3-fluoro-4-methoxyphenyl moiety involves multistep reactions characterized by spectroscopic methods . These synthetic routes are crucial for the development of compounds with desired pharmacological activities.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed through various spectroscopic methods such as IR spectrum, 1H NMR, and X-ray crystal structure analyses. These methods provide detailed information about the compositions and molecular structures of the compounds. For example, the crystal structure analysis of a related compound, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, revealed intermolecular interactions that contribute to the formation of a supramolecular network .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives can vary depending on the substituents attached to the oxadiazole ring. For instance, the introduction of an amino group at position 2 of the oxadiazole ring and a fluoro substituent on the benzylthio moiety has been shown to enhance anticonvulsant activity . The reactivity of these compounds can also be influenced by the presence of fluorine atoms, which can participate in displacement reactions during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are important for their potential use as pharmacological agents. These properties are often predicted using in silico methods and confirmed through experimental tests like elemental analysis and spectroscopic characterization . The antimicrobial and antifungal activities of these compounds are typically evaluated in vitro, and their insecticidal activities are assessed against specific pests . The pharmacological screening includes tests for anti-inflammatory, analgesic, and anticonvulsant activities, which are crucial for determining the therapeutic potential of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The compound 3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is part of a broader class of 1,3,4-oxadiazole derivatives, known for their significant pharmacological properties. Research has demonstrated the synthesis and evaluation of these derivatives for various biological activities. For instance, Dinesha et al. (2014) synthesized a series of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety, which were then screened for antimicrobial and antioxidant activities, finding several compounds with potent activities (Dinesha, Viveka, Chandra, & Nagaraja, 2014). Similarly, Shingare et al. (2018) developed novel isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated them for antimicrobial and antitubercular activities, with some compounds showing good efficacy against E. coli, P. aeruginosa, S. aureus, S. pyogenes, and M. tuberculosis H37Rv (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2018).

Anticancer and Anticonvulsant Properties

Compounds within this chemical family have also been evaluated for their potential anticancer and anticonvulsant properties. Li De-jiang (2010) synthesized 1,3,4-oxadiazoline and 1,3,4-oxadiazone derivatives containing fluorine and assessed their anticancer activity, revealing promising results against several cancer cell lines (Li De-jiang, 2010). Moreover, Zarghi et al. (2008) designed and synthesized a series of 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles, finding that specific derivatives had excellent anticonvulsant activity mediated through benzodiazepine receptors (Zarghi, Hajimahdi, Mohebbi, Rashidi, Mozaffari, Sarraf, Faizi, Tabatabaee, & Shafiee, 2008).

Anti-inflammatory and Analgesic Effects

Further research has explored the anti-inflammatory and analgesic potential of 1,3,4-oxadiazole derivatives. Dinesha et al. (2016) synthesized and characterized a new series of 1,2,4- and 1,3,4-oxadiazole derivatives possessing a 3-fluoro-4-methoxyphenyl moiety, demonstrating good anti-inflammatory and analgesic activities in vivo (Dinesha, Viveka, Khandige, & Nagaraja, 2016).

Propiedades

IUPAC Name |

3-[(3-fluorophenyl)methyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O3/c1-24-14-7-5-12(6-8-14)16-21-18(26-23-16)17-20-15(22-25-17)10-11-3-2-4-13(19)9-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUHOEPRCQVRIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorobenzyl)-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

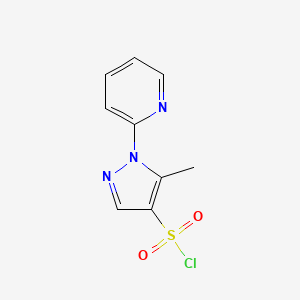

![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)

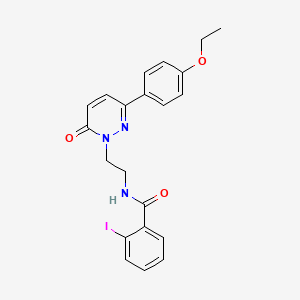

![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)

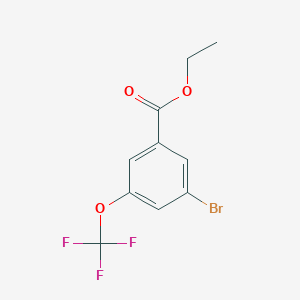

![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)